molecular formula C6H6N4 B1427042 5-(Methylamino)pyrazine-2-carbonitrile CAS No. 1342365-74-5

5-(Methylamino)pyrazine-2-carbonitrile

Cat. No. B1427042
M. Wt: 134.14 g/mol
InChI Key: WOETWXWIGRSDIE-UHFFFAOYSA-N
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Description

5-(Methylamino)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C6H6N4 and a molecular weight of 134.14 . It is widely used in diverse scientific research, including organic synthesis, drug discovery, and material science.


Molecular Structure Analysis

The InChI code for 5-(Methylamino)pyrazine-2-carbonitrile is 1S/C6H6N4/c1-8-6-4-9-5(2-7)3-10-6/h3-4H,1H3,(H,8,10) . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.


Physical And Chemical Properties Analysis

5-(Methylamino)pyrazine-2-carbonitrile is a powder that should be stored at room temperature . The exact values for density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

  • Synthesis and Biological Activity : Pyrazine derivatives, including 5-(Methylamino)pyrazine-2-carbonitrile, have shown a wide range of biological activities. They serve as intermediates in the synthesis of various heterocyclic compounds and have potential applications in developing antifungal and antimycobacterial drugs (Kučerová-Chlupáčová et al., 2008).

  • Chemical Synthesis and Reactivity : The synthesis of novel heterocycles like pyrazolo[5,1-c][1,2,4]triazines has been achieved using pyrazine derivatives. These compounds exhibit antibacterial and antifungal activities, and some show cytotoxicity against breast cancer cells (Al-Adiwish et al., 2017).

  • Potential in Drug Development : Research has explored the synthesis of furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles, which could be significant in pharmacological studies and drug development (El‐Dean et al., 2018).

  • Physicochemical Properties and Applications : The hydrophobicity of pyrazine derivatives, a key factor in their biological activity and drug design, has been studied to understand their physicochemical properties better (Opletalová et al., 2005).

  • Anticancer and Antimicrobial Potentials : Several pyrazine derivatives are being investigated for their potential anticancer and antimicrobial activities. For example, compounds like pyrazolo[3,4-b]selenolo[3,2-e]pyrazines have shown promising results against certain cancer and microbial strains (Zaki et al., 2020).

  • Bronchodilator Properties : Research has identified imidazo[1,2-a]pyrazine derivatives, related to pyrazine-2-carbonitriles, as potent bronchodilators, offering insights into new therapeutic strategies for asthma (Bonnet et al., 1998).

  • Synthesis of Novel Pyrans : Pyrazine-2-carbonitriles have been used in the synthesis of novel pyrans, showcasing their versatility in organic synthesis (Sivakumar et al., 2013).

Safety And Hazards

The compound is classified as dangerous with hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-(methylamino)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-8-6-4-9-5(2-7)3-10-6/h3-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOETWXWIGRSDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylamino)pyrazine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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